1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
Brand Name: Vulcanchem
CAS No.: 952182-66-0
VCID: VC2545889
InChI: InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2
SMILES: C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C15H12F3NO
Molecular Weight: 279.26 g/mol

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone

CAS No.: 952182-66-0

Cat. No.: VC2545889

Molecular Formula: C15H12F3NO

Molecular Weight: 279.26 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone - 952182-66-0

Specification

CAS No. 952182-66-0
Molecular Formula C15H12F3NO
Molecular Weight 279.26 g/mol
IUPAC Name 1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone
Standard InChI InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2
Standard InChI Key HKNTZOUVRDYQAI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structure

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone (CAS No. 952182-66-0) is characterized by its distinct molecular structure consisting of a phenyl group connected to an ethanone moiety, which is further linked to a 3-(trifluoromethyl)anilino group . The compound belongs to the class of aryl ethanones with amino substitution.

Basic Identifiers and Properties

The compound possesses several key identifiers and physical properties as shown in Table 1.

Table 1: Chemical Identifiers and Properties of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone

PropertyValue
CAS Number952182-66-0
Molecular FormulaC₁₅H₁₂F₃NO
Molecular Weight279.26 g/mol
IUPAC Name1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone
Synonyms1-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)ethanone; 1-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}ethan-1-one
PubChem CID24213890

Structural Characteristics

The structural composition of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone includes:

  • A phenyl ring (C₆H₅-) attached to a carbonyl group

  • An ethanone bridge (-CO-CH₂-)

  • A secondary amine linkage (-NH-)

  • A 3-(trifluoromethyl)phenyl moiety featuring a CF₃ group at position 3

Molecular Descriptors

The compound's structure can be represented using various chemical notations as detailed in Table 2.

Table 2: Molecular Descriptors of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone

DescriptorValue
InChIInChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2
InChIKeyHKNTZOUVRDYQAI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F

Physical and Chemical Properties

Computed Properties

Based on its structure, 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone possesses several computed properties that influence its behavior in chemical and biological systems .

Table 3: Computed Properties of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone

PropertyValueReference
XLogP3-AA4.2Computed by XLogP3
Hydrogen Bond Donor Count1Computed by Cactvs
Hydrogen Bond Acceptor Count5Computed by Cactvs
Rotatable Bond Count4Computed by Cactvs
Exact Mass279.08709849 DaComputed value

The lipophilicity value (XLogP3-AA) of 4.2 suggests that this compound has significant lipophilic character, which may influence its membrane permeability and potential bioavailability .

Precursor Compounds

3-(Trifluoromethyl)aniline

3-(Trifluoromethyl)aniline is a key precursor for the synthesis of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone. This compound is a colorless oily liquid with chemical properties as detailed in Table 4 .

Table 4: Properties of 3-(Trifluoromethyl)aniline

PropertyValue
Molecular FormulaC₇H₆F₃N
Molar Mass161.12 g/mol
Density1.29 g/mL at 25°C
Melting Point5°C
Boiling Point187°C
Water Solubility5 g/L (20°C)
AppearanceClear light yellow liquid

3-(Trifluoromethyl)aniline is typically obtained by the reduction of m-nitrotrifluorotoluene . It can react with various electrophiles, making it suitable for the synthesis of compounds like 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone.

Applications and Biological Significance

Bioactive Properties

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone is classified as a bioactive small molecule, suggesting potential biological activity . The presence of the trifluoromethyl group typically enhances metabolic stability and increases lipophilicity, which can improve binding to biological targets and cell membrane permeability.

SupplierCatalog NumberAvailable QuantitiesNotes
Aladdin ScientificP379212500 mg, 1 gFor research use only; not intended for human use
CP Lab SafetyALA-P379212-1g1 gClassified under Bioactive Small Molecules

Research Applications

The compound is primarily utilized in chemical research, serving as:

  • Building Block: A potential intermediate in the synthesis of more complex bioactive molecules.

  • Reference Standard: For analytical chemistry and structural characterization studies.

  • Probe Compound: In studies examining structure-activity relationships of trifluoromethyl-containing compounds.

Analytical Characterization

Standard analytical techniques can be employed to characterize 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.

  • Mass Spectrometry: To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy: To identify functional groups including the carbonyl (C=O), amine (N-H), and trifluoromethyl (CF₃) moieties.

  • Chromatographic Methods: For purity determination and separation from related compounds.

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